molecular formula C21H18FN3O3S B2419375 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide CAS No. 897456-41-6

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide

Cat. No.: B2419375
CAS No.: 897456-41-6
M. Wt: 411.45
InChI Key: WBXWNNDGAWDYFS-KRXBUXKQSA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the imidazole ring: This involves the condensation of 4-fluoroaniline with glyoxal and ammonium acetate.

    Thioether formation: The imidazole derivative is then reacted with an appropriate thiol to form the thioether linkage.

    Acrylamide formation: The final step involves the reaction of the thioether with acryloyl chloride under basic conditions to form the acrylamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination, or nitric acid for nitration.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)ethyl)acrylamide
  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide

Uniqueness

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide is unique due to the presence of both the benzo[d][1,3]dioxole and imidazole rings, as well as the thioether linkage. This combination of structural features imparts unique electronic and steric properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c22-16-5-3-15(4-6-16)17-12-24-21(25-17)29-10-9-23-20(26)8-2-14-1-7-18-19(11-14)28-13-27-18/h1-8,11-12H,9-10,13H2,(H,23,26)(H,24,25)/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXWNNDGAWDYFS-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSC3=NC=C(N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSC3=NC=C(N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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